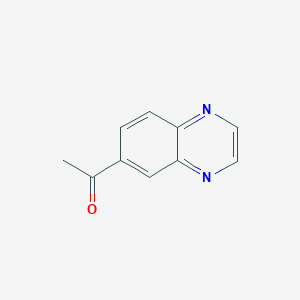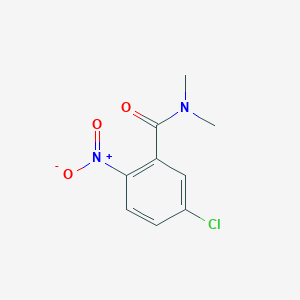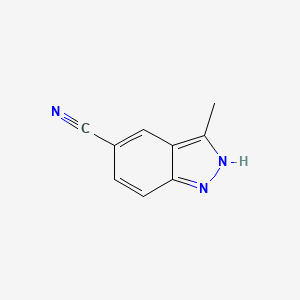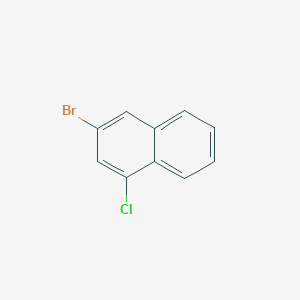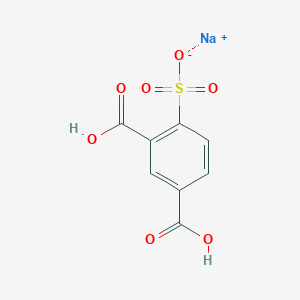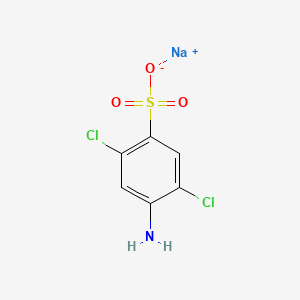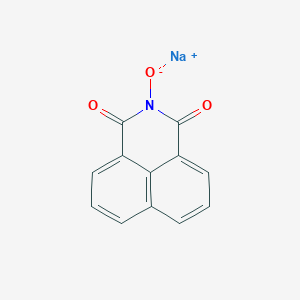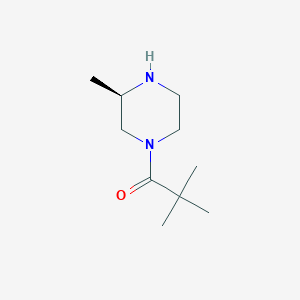
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
“®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a piperazine ring, which is known to participate in various chemical reactions, particularly those involving the nitrogen atoms. The presence of the ketone group (C=O) in the propanone part of the molecule also has implications for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives generally have good solubility in water due to their polar nature .Applications De Recherche Scientifique
-
Forensic Science
- Piperazines are often used in the illicit manufacture of certain substances .
- They are identified and analyzed using various methods such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
- The results of these analyses are used in forensic investigations to identify the presence of illicit substances .
-
Pharmaceutical Research
- Piperazine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
- The compounds were designed, synthesized, and then tested for their inhibitory effects .
- Some of the compounds showed significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Chemical Analysis
- Piperazines are often used as reference materials in chemical analysis .
- They are analyzed using various methods such as ultraviolet (UV) spectrophotometry, gas chromatography-mass spectrometry (GC-MS), and high pressure liquid chromatography (HPLC) .
- The results of these analyses are used to identify and quantify the presence of piperazines in various samples .
-
Biological Research
- Indole derivatives, which include compounds similar to “®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one”, have been found to possess various biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The compounds are tested using various in vitro and in vivo models, and the results are analyzed to determine their efficacy and potential therapeutic applications .
-
Antiviral Research
- Indole derivatives, which include compounds similar to “®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one”, have been found to possess antiviral activity .
- Various derivatives were prepared and reported as antiviral agents .
- In all tested compounds, some showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Pharmacology
- Indole is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .
- Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
- Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVMVRBLFPBDIN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646539 | |
| Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | |
CAS RN |
909409-91-2 | |
| Record name | 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



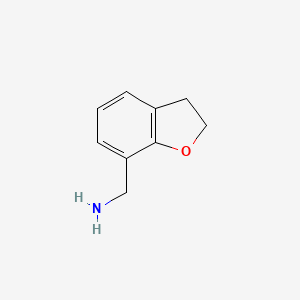
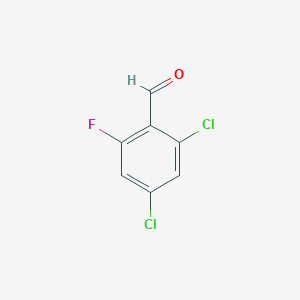
![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
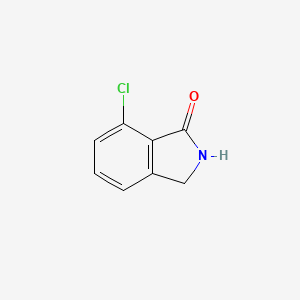

![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)
